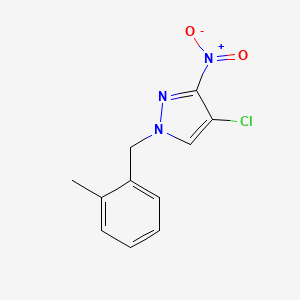![molecular formula C16H20Cl2N2O3S B4237726 1-[(2,5-dichlorophenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B4237726.png)
1-[(2,5-dichlorophenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine
Übersicht
Beschreibung
The study and development of specialized sulfonyl piperidine derivatives, like "1-[(2,5-dichlorophenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine," often focuses on their synthesis, structural characterization, and the exploration of their physical and chemical properties. These compounds are of interest due to their potential applications in medicinal chemistry, including acting as intermediates in the synthesis of biologically active molecules.
Synthesis Analysis
The synthesis of closely related sulfonyl piperidine derivatives typically involves multi-step chemical processes, starting with the functionalization of piperidine or its derivatives. These processes may include reactions with dichlorophenylsulfonyl chlorides or carboxylic acid derivatives to introduce the sulfonyl and carbonyl groups, respectively. For example, researchers have developed methods for synthesizing piperidine derivatives through reactions involving sulfonyl chlorides and nucleophilic substitution, followed by coupling with carboxylic acid derivatives or carbonylation reactions (S. Naveen et al., 2015).
Molecular Structure Analysis
X-ray crystallography and spectroscopic techniques like NMR and IR spectroscopy are commonly used to determine the molecular structure of synthesized compounds. These analyses reveal the geometric configuration, bond lengths, and angles, confirming the presence of functional groups such as sulfonyl and carbonyl attached to the piperidine ring. The structure of similar compounds has been elucidated, showing chair conformations of the piperidine ring and distorted tetrahedral geometry around the sulfur atom (S. Naveen et al., 2015).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[1-(2,5-dichlorophenyl)sulfonylpiperidin-3-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20Cl2N2O3S/c17-13-5-6-14(18)15(10-13)24(22,23)20-9-3-4-12(11-20)16(21)19-7-1-2-8-19/h5-6,10,12H,1-4,7-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXPUVJHAUBPNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCCN(C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 4-[1-(2-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate acetate](/img/structure/B4237664.png)



![2-({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzonitrile](/img/structure/B4237690.png)
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-(2-methoxyethyl)benzenesulfonamide](/img/structure/B4237691.png)
![N-[5-(aminosulfonyl)-2-methoxyphenyl]benzamide](/img/structure/B4237696.png)
![2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B4237701.png)
![N-[2-methoxy-5-(trifluoromethyl)phenyl]-4-nitrobenzamide](/img/structure/B4237709.png)
![2-[(3-bromo-5-ethoxy-4-isopropoxybenzyl)amino]ethanol hydrochloride](/img/structure/B4237727.png)
![3-cyclopentyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B4237734.png)
![1-(4-hydroxyphenyl)-2,6,7-trimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4237738.png)
